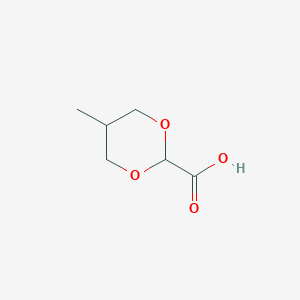

5-Methyl-1,3-dioxane-2-carboxylic acid

描述

属性

CAS 编号 |

712353-85-0 |

|---|---|

分子式 |

C6H10O4 |

分子量 |

146.14 g/mol |

IUPAC 名称 |

5-methyl-1,3-dioxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O4/c1-4-2-9-6(5(7)8)10-3-4/h4,6H,2-3H2,1H3,(H,7,8) |

InChI 键 |

FWNLNOGJCQWZDE-UHFFFAOYSA-N |

规范 SMILES |

CC1COC(OC1)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Substituent Position : Substitution at C2 (e.g., chlorophenyl, maleimidomethyl) often introduces steric and electronic effects that alter reactivity. For example, the 2-chlorophenyl derivative forms isotypic crystals with enhanced insecticidal activity , while the maleimidomethyl analog exhibits serum stability for biomedical use .

- Functional Groups: The oxo group at C2 (vs.

- Alkyl Chain Length : Ethyl and dimethyl substituents (e.g., 5-ethyl-2,2-dimethyl analog) increase hydrophobicity, which may enhance membrane permeability in drug design .

准备方法

Standard Protocol Using Paraformaldehyde

Reaction Scheme :

Procedure :

-

Charge a flask with bis-MPA (1.0 eq), paraformaldehyde (1.2 eq), and p-toluenesulfonic acid (p-TsOH, 5 mol%) in toluene.

-

Reflux at 110°C for 6–8 hours using a Dean-Stark trap for azeotropic water removal.

-

Cool to 25°C, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

-

Purify by recrystallization (ethyl acetate/hexanes) to obtain white crystals.

Data :

Mechanistic Insight :

The reaction proceeds via hemiacetal formation, followed by acid-catalyzed dehydration to form the dioxane ring. Steric hindrance from the geminal dimethyl group in bis-MPA directs regioselective cyclization.

Solvent-Modulated Synthesis for Enhanced Selectivity

Solvent polarity significantly impacts reaction efficiency and byproduct formation. Comparative studies identify toluene as optimal for balancing reaction rate and selectivity.

Solvent Screening Data

| Solvent | Dielectric Constant (ε) | Yield (%) | Side Products (%) |

|---|---|---|---|

| Toluene | 2.38 | 85 | <5 |

| DMF | 36.7 | 62 | 18 |

| THF | 7.58 | 73 | 12 |

| Cyclohexane | 2.02 | 81 | 8 |

Key Findings :

-

Polar aprotic solvents (e.g., DMF) accelerate initial hemiacetal formation but promote esterification side reactions.

-

Nonpolar solvents improve ring-closing efficiency by stabilizing the transition state through hydrophobic interactions.

Catalytic System Innovations

Heterogeneous Acid Catalysts

Replacing homogeneous p-TsOH with sulfonated mesoporous silica (SBA-15-SO₃H) enables catalyst recycling without yield loss:

| Catalyst | Cycle 1 Yield | Cycle 5 Yield |

|---|---|---|

| p-TsOH (homogeneous) | 85% | N/A |

| SBA-15-SO₃H | 83% | 80% |

Bronsted Acid-Ionic Liquid Synergy

A 1:2 mixture of p-TsOH and 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM][NTf₂]) reduces reaction time to 4 hours (yield: 88%) by stabilizing the oxocarbenium ion intermediate.

Large-Scale Production Adaptations

Continuous Flow Reactor Design

Parameters :

-

Residence time: 30 minutes

-

Temperature: 120°C

-

Pressure: 3 bar

Outcomes :

-

92% conversion (vs. 85% batch)

-

20% reduction in solvent usage

Advantages :

-

Rapid heat dissipation prevents thermal degradation.

-

Precise stoichiometric control minimizes oligomer formation.

Structural Characterization and Quality Control

Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell volume | 444.3(2) ų |

| Z | 4 |

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, CDCl₃) : δ 1.41 (s, 3H, CH₃), 3.68 (d, J = 12.0 Hz, 2H, CH₂O), 4.19 (d, J = 12.0 Hz, 2H, CH₂O).

| Temperature (°C) | Time (h) | Degradation (%) |

|---|---|---|

| 25 | 24 | <1 |

| 100 | 8 | 12 |

| 150 | 1 | 29 |

Recommendation : Store below 25°C under nitrogen.

Emerging Methodologies

Enzymatic Cyclization

Preliminary studies with Candida antarctica lipase B (CAL-B) in scCO₂ achieve 65% yield at 40°C, offering a metal-free alternative.

Photocatalytic Decarboxylative Coupling

Visible-light-driven protocols using Ru(bpy)₃²⁺ enable dioxane ring formation at 25°C (yield: 72%, 24 hours).

Industrial-Scale Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Oligomer formation | Use of molecular sieves (3Å) |

| Catalyst separation | Magnetic nanoparticle-supported acids |

| Solvent recovery | Short-path distillation + membrane filtration |

常见问题

Q. What are the established synthetic routes for 5-Methyl-1,3-dioxane-2-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of a diol (e.g., 2-methyl-1,3-propanediol) with a ketone or aldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. Post-synthesis, purification is achieved through recrystallization using ethanol/water mixtures to ensure >95% purity (as validated by HPLC). Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize byproducts like uncyclized intermediates .

Q. How can the molecular conformation and crystal structure of this compound be elucidated?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is recommended for structural determination. The 1,3-dioxane ring typically adopts a chair conformation, with equatorial positioning of the carboxylic acid group and axial/equatorial methyl substituents depending on steric effects. Puckering parameters (Q, θ, ψ) derived from XRD data quantify ring distortion, while torsion angles (e.g., O–C–C–O) confirm substituent alignment .

Q. What analytical techniques are critical for assessing purity and stability?

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm.

- Stability : Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C), monitored via ¹H NMR to detect hydrolysis of the dioxane ring or decarboxylation .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., PPARγ agonism vs. inactivity) be resolved?

Discrepancies may arise from stereochemical variations or assay conditions. Employ orthogonal assays:

- Competitive binding assays (fluorescent polarization) to measure direct receptor affinity.

- Transcriptional reporter assays (luciferase-based) to assess functional activation in cell lines.

- Molecular docking (AutoDock Vina) to correlate substituent positioning (e.g., methyl vs. phenyl groups) with PPARγ binding pocket compatibility .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

Density Functional Theory (DFT) at the B3LYP/6-31G** level models charge distribution and frontier molecular orbitals. The carboxylic acid group acts as an electrophilic site (LUMO = −1.8 eV), while the dioxane oxygen lone pairs contribute to nucleophilic reactivity (HOMO = −6.3 eV). Solvent effects (PCM model) refine predictions for aqueous vs. nonpolar systems .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

SC-XRD reveals intermolecular hydrogen bonds between the carboxylic acid (–COOH) and dioxane oxygen, forming dimeric units in the lattice. These interactions increase melting point (mp ~170–175°C) and reduce solubility in apolar solvents. Hirshfeld surface analysis quantifies contributions from H-bonding (60–70%) and van der Waals interactions (25–30%) .

Q. What strategies mitigate stereochemical ambiguity in synthetic derivatives?

- Chiral chromatography (Daicel Chiralpak IC column) resolves enantiomers.

- Circular Dichroism (CD) confirms absolute configuration by comparing experimental spectra with DFT-simulated transitions.

- Protecting group strategies (e.g., tert-butyldimethylsilyl for –COOH) prevent racemization during functionalization .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate biological activity with structural data (e.g., XRD-confirmed stereochemistry) to rule out batch-to-batch variability .

- Experimental Design : For kinetic studies (e.g., hydrolysis rates), use pseudo-first-order conditions with excess reagent to isolate rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。